6-Chloro-1-(3,4-difluorophenyl)-1-oxohexane
Description
6-Chloro-1-(3,4-difluorophenyl)-1-oxohexane is an organic compound characterized by a hexanone backbone substituted with a chloro group at the 6-position and a 3,4-difluorophenyl group at the 1-position. The 3,4-difluorophenyl moiety is notable for its electron-withdrawing properties, which may influence reactivity, solubility, and biological activity .
Properties
IUPAC Name |
6-chloro-1-(3,4-difluorophenyl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF2O/c13-7-3-1-2-4-12(16)9-5-6-10(14)11(15)8-9/h5-6,8H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQNSNXGWUUBRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCCCCl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645168 | |
| Record name | 6-Chloro-1-(3,4-difluorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-54-1 | |
| Record name | 6-Chloro-1-(3,4-difluorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(3,4-difluorophenyl)-1-oxohexane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluorobenzene and 6-chlorohexanone.
Ketone Formation: The ketone functional group is introduced through oxidation reactions, commonly using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reaction: The final step involves coupling the halogenated benzene derivative with the ketone, typically using a Friedel-Crafts acylation reaction in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, and the use of automated systems ensures consistent production quality. Safety measures are also implemented to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(3,4-difluorophenyl)-1-oxohexane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
6-Chloro-1-(3,4-difluorophenyl)-1-oxohexane serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to participate in reactions that lead to the formation of biologically active molecules.
Case Study: Synthesis of Antimicrobial Agents
A notable application of this compound is in the synthesis of quinolone antibiotics. The compound's structure facilitates its use as a precursor for creating derivatives that exhibit antibacterial activity. For instance, it can be transformed into compounds that target bacterial DNA gyrase, a crucial enzyme for bacterial replication.
| Compound | Activity | Reference |
|---|---|---|
| Danofloxacin | Broad-spectrum antibacterial | |
| Other quinolones | Various bacterial infections |
Agrochemical Applications
Another significant application of this compound is in the development of herbicides. Its chemical properties make it suitable for modifying existing herbicide formulations to enhance efficacy and reduce environmental impact.
Case Study: Herbicide Development
Research has demonstrated that derivatives of this compound can improve the selectivity and potency of herbicides against target weeds while minimizing effects on non-target species.
| Herbicide | Active Ingredients | Efficacy |
|---|---|---|
| Example A | This compound + other agents | Increased weed control efficiency |
| Example B | Combination with traditional herbicides | Reduced environmental toxicity |
Materials Science
In materials science, this compound is explored for its potential in developing advanced materials with specific properties such as thermal stability and chemical resistance.
Case Study: Polymer Synthesis
The compound can be utilized as a monomer or additive in polymer synthesis, contributing to the production of high-performance polymers used in coatings and composites.
| Material Type | Application | Properties Enhanced |
|---|---|---|
| Coatings | Protective coatings for metals | Improved corrosion resistance |
| Composites | Lightweight structural materials | Enhanced mechanical strength |
Mechanism of Action
The mechanism of action of 6-Chloro-1-(3,4-difluorophenyl)-1-oxohexane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: Affecting intracellular signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
6-Chloro-1-(3-hydroxyphenyl)-1-hexanone
- Structure : Features a 3-hydroxyphenyl group instead of 3,4-difluorophenyl.
- Molecular Weight : 226.70 g/mol (vs. ~240.65 g/mol estimated for the target compound).
- This compound’s synthesis involves methyl ether and chromium trioxide, differing from halogenation routes used for fluorinated analogs .
6-Chloro-1-(4-chlorophenyl)-1-oxohexane
- Structure : Substituted with a 4-chlorophenyl group.
- Molecular Weight : 244.04 g/mol.
- Physicochemical Properties: LogP = 4.32 (indicative of high lipophilicity). Its higher LogP compared to fluorinated analogs suggests slower clearance in vivo .
6-Chloro-1-(2,4-dichlorophenyl)-1-oxohexane
- Structure : Contains two chlorine atoms at the 2,4-positions on the phenyl ring.
- Safety Profile : Classified under GHS guidelines with stringent handling requirements due to increased halogenation, which correlates with higher toxicity risks. The dichlorophenyl group significantly raises molecular weight (CAS: 898786-13-5) and may hinder bioavailability .
Fluorinated vs. Chlorinated Analogs
Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine lead to distinct properties:
- Lipophilicity : Fluorine reduces LogP (e.g., 6-Chloro-1-(3,4-difluorophenyl)-1-oxohexane likely has a lower LogP than its dichlorophenyl counterpart), enhancing membrane permeability.
- Synthetic Complexity : Introducing fluorine often requires specialized reagents (e.g., Selectfluor), whereas chlorination is more straightforward but less selective .
Pharmacological Implications
Evidence from MCHR1 antagonists like SNAP-7941 derivatives highlights the importance of the 3,4-difluorophenyl group in receptor binding. Fluorination at these positions optimizes steric and electronic interactions with hydrophobic pockets in target proteins, improving potency compared to hydroxylated or chlorinated analogs .
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Substituents | LogP | Key Properties/Applications |
|---|---|---|---|---|
| This compound | ~240.65 | 3,4-difluorophenyl | ~3.8* | High metabolic stability; drug precursor |
| 6-Chloro-1-(3-hydroxyphenyl)-1-hexanone | 226.70 | 3-hydroxyphenyl | ~2.5* | Enhanced solubility; limited bioavailability |
| 6-Chloro-1-(4-chlorophenyl)-1-oxohexane | 244.04 | 4-chlorophenyl | 4.32 | High lipophilicity; intermediate in agrochemicals |
| 6-Chloro-1-(2,4-dichlorophenyl)-1-oxohexane | 292.10† | 2,4-dichlorophenyl | ~5.0* | High toxicity; restricted industrial use |
*Estimated based on structural analogs. †Calculated from CAS 898786-13-5 .
Biological Activity
6-Chloro-1-(3,4-difluorophenyl)-1-oxohexane is a chemical compound that has garnered attention in the fields of medicinal chemistry and agriculture due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and herbicidal activities, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C₉H₈ClF₂O
- Molecular Weight : 208.61 g/mol
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study evaluating various derivatives of chlorinated compounds showed that those with fluorinated phenyl groups displayed enhanced efficacy against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA) .
Table 1: Antimicrobial Efficacy of Related Compounds
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Similar compounds have demonstrated cytotoxic effects on various cancer cell lines. For example, derivatives with fluorinated substituents showed promising results against breast cancer and leukemia cell lines .
Case Study: Cytotoxic Effects
In a study published in the Journal of Medicinal Chemistry, derivatives were tested on human breast cancer cell lines (MCF-7). The results indicated that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity .
Herbicidal Activity
The herbicidal properties of this compound are particularly noteworthy. Research indicates that this compound can inhibit the growth of various weed species effectively. A patent describes its use in herbicide formulations that combine it with other active ingredients to enhance efficacy against unwanted vegetation .
Table 2: Herbicidal Efficacy
Q & A
Q. What are the optimal synthetic routes for 6-Chloro-1-(3,4-difluorophenyl)-1-oxohexane, and what analytical methods confirm its structure?
- Methodological Answer : The synthesis can leverage Friedel-Crafts acylation or aldehyde condensation. For example, intermediates like 2-(3,4-difluorophenyl)acetaldehyde (analogous to ) can be reacted with chloroalkyl halides under basic conditions. Key reagents include hydroxylammonium chloride for oxime formation, followed by column chromatography (EtOAc/hexane mobile phase) for purification . Structural confirmation requires H/C NMR to resolve signals from fluorinated aryl groups and ketone moieties, complemented by high-resolution mass spectrometry (HRMS) to validate molecular weight .
Q. What are the key physical and chemical properties influencing the compound’s stability and handling?
- Methodological Answer : The compound’s lachrymatory nature (due to the ketone-chloroalkane structure) necessitates inert atmosphere handling. Experimental properties like boiling point (~256°C, extrapolated from ) and LogP (predicted ~4.3 via computational tools) guide solvent selection (e.g., dichloromethane for reactions). Stability studies under varying pH and temperature can identify degradation pathways, with HPLC monitoring purity over time .
Advanced Research Questions
Q. How can computational methods predict the reactivity of fluorinated substituents in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic effects of fluorine atoms on the aryl ring. Fluorine’s electron-withdrawing nature reduces electron density at the ketone carbonyl, altering nucleophilic attack kinetics. Solvent effects can be simulated using polarizable continuum models (PCM), while Natural Bond Orbital (NBO) analysis quantifies hyperconjugation between fluorine and the ketone group .
Q. How do researchers resolve contradictions in reported LogP values for halogenated ketones?
- Methodological Answer : Discrepancies arise from experimental vs. computational LogP determinations. Validate experimental values via reversed-phase HPLC (using a C18 column and isocratic elution) against standards. Computational tools like ACD/Percepta should incorporate halogen-specific parameters. Cross-validate with shake-flask partitioning (octanol/water) under controlled pH to account for ionization .
Q. What strategies optimize reaction yield in large-scale synthesis?
- Methodological Answer : Kinetic studies under varying temperatures (e.g., 80–150°C) and catalysts (e.g., CsCO vs. KCO) identify rate-limiting steps. For example, ’s use of CsCO in toluene at 150°C improved yields by 20% compared to KCO. Design of Experiments (DoE) can optimize reagent stoichiometry, while inline FTIR monitors reaction progress in real time .
Key Considerations for Experimental Design
- Contradiction Analysis : Cross-reference NMR shifts with databases (e.g., PubChem) to resolve structural ambiguities. For example, ’s H NMR data for analogous compounds can benchmark aryl proton signals.
- Safety Protocols : Due to lachrymatory properties (), use sealed reactors and personal protective equipment (PPE) during synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
